molecular formula C22H21N5O3 B12131984 {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide

{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide

Cat. No.: B12131984
M. Wt: 403.4 g/mol
InChI Key: LBNLSNKPUMDYHG-UHFFFAOYSA-N
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Description

The compound {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide is a complex organic molecule with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by cyclization and further functionalization steps . The reaction conditions often involve the use of catalysts such as sodium borohydride (NaBH4) for reduction steps and various solvents like methanol or dimethylformamide (DMF) for recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

The compound {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

6-imino-7-[(4-methoxyphenyl)methyl]-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H21N5O3/c1-13-5-4-10-26-19(13)25-20-17(22(26)29)11-16(21(28)24-2)18(23)27(20)12-14-6-8-15(30-3)9-7-14/h4-11,23H,12H2,1-3H3,(H,24,28)

InChI Key

LBNLSNKPUMDYHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)OC)C(=O)NC

Origin of Product

United States

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